molecular formula C26H26N4O4S2 B11623457 6-[(5Z)-4-oxo-5-({4-oxo-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

6-[(5Z)-4-oxo-5-({4-oxo-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B11623457
M. Wt: 522.6 g/mol
InChI Key: AVWDZTAIFWKUBZ-JZJYNLBNSA-N
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Description

6-[(5Z)-4-oxo-5-({4-oxo-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound that features a combination of pyrido[1,2-a]pyrimidine, thiazolidine, and hexanoic acid moieties

Preparation Methods

The synthesis of 6-[(5Z)-4-oxo-5-({4-oxo-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid can be achieved through a multi-step synthetic route. The process typically involves the following steps:

Chemical Reactions Analysis

6-[(5Z)-4-oxo-5-({4-oxo-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, where nucleophiles such as amines or thiols can replace the leaving groups.

Scientific Research Applications

6-[(5Z)-4-oxo-5-({4-oxo-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(5Z)-4-oxo-5-({4-oxo-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to 6-[(5Z)-4-oxo-5-({4-oxo-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid include:

    Pyrido[1,2-a]pyrimidine derivatives: These compounds share the pyrido[1,2-a]pyrimidine core and exhibit similar biological activities.

    Thiazolidine derivatives: Compounds with the thiazolidine ring are known for their antimicrobial and anti-inflammatory properties.

    Hexanoic acid derivatives: These compounds are studied for their potential use in the synthesis of bioactive molecules.

Properties

Molecular Formula

C26H26N4O4S2

Molecular Weight

522.6 g/mol

IUPAC Name

6-[(5Z)-4-oxo-5-[[4-oxo-2-(2-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C26H26N4O4S2/c31-22(32)12-5-2-7-16-30-25(34)20(36-26(30)35)17-19-23(27-14-13-18-9-3-1-4-10-18)28-21-11-6-8-15-29(21)24(19)33/h1,3-4,6,8-11,15,17,27H,2,5,7,12-14,16H2,(H,31,32)/b20-17-

InChI Key

AVWDZTAIFWKUBZ-JZJYNLBNSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCNC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCCCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCCCC(=O)O

Origin of Product

United States

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